3-Bromo-3-phenylpropanoic acid
Overview
Description
3-Bromo-3-phenylpropanoic acid is an organic compound with the molecular formula C₉H₉BrO₂. It is a derivative of phenylpropanoic acid, where a bromine atom is substituted at the third carbon of the propanoic acid chain. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-phenylpropionic acid, has been found to interact with aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase .
Mode of Action
It’s structurally similar compound, 3-phenylpropionic acid, is known to interact with its targets, leading to various biochemical changes .
Biochemical Pathways
It’s structurally similar compound, 3-phenylpropionic acid, has been found to promote myotube hypertrophy via the foxo3/nad+ signaling pathway .
Pharmacokinetics
It’s structurally similar compound, 3-phenylpropionic acid, is known to be insoluble in water , which could impact its bioavailability.
Result of Action
It’s structurally similar compound, 3-phenylpropionic acid, has been found to promote myotube hypertrophy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-3-phenylpropanoic acid. For instance, it is recommended to store the compound away from oxidizing agents and in a cool, dry, and well-ventilated condition .
Biochemical Analysis
Biochemical Properties
It is known that it can be synthesized from cinnamic acid by bromine addition . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
A related compound, 3-phenylpropionic acid (3-PPA), has been shown to promote myotube hypertrophy in skeletal muscle cells
Molecular Mechanism
It is known that the compound can be prepared from cinnamic acid by bromine addition , but the exact molecular interactions involved in this process are not clear.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly .
Metabolic Pathways
It is known that phenylpropanoids, a class of compounds to which 3-Bromo-3-phenylpropanoic acid belongs, are involved in a wide variety of metabolic pathways in plants .
Transport and Distribution
It is known that the compound is insoluble in water , which may affect its distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-3-phenylpropanoic acid can be synthesized through the bromination of cinnamic acid. The reaction involves the addition of bromine to the double bond of cinnamic acid, resulting in the formation of 2,3-dibromo-3-phenylpropanoic acid, which can then be selectively dehydrobrominated to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of bromine and a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the phenylpropanoic acid molecule .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to 3-phenylpropanoic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of 3-hydroxy-3-phenylpropanoic acid, 3-amino-3-phenylpropanoic acid, or 3-thio-3-phenylpropanoic acid.
Reduction: Formation of 3-phenylpropanoic acid.
Oxidation: Formation of 3-phenylpropanoic acid derivatives such as ketones or carboxylic acids.
Scientific Research Applications
3-Bromo-3-phenylpropanoic acid is utilized in various scientific research fields:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.
Comparison with Similar Compounds
3-Phenylpropanoic Acid: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Bromopropanoic Acid: Similar in structure but lacks the phenyl group, resulting in different chemical properties and reactivity.
2,3-Dibromo-3-phenylpropanoic Acid: Contains an additional bromine atom, leading to different reactivity and applications.
Uniqueness: 3-Bromo-3-phenylpropanoic acid is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications .
Properties
IUPAC Name |
3-bromo-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRMHJWFYKSDNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501034190 | |
Record name | beta-Bromobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501034190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15463-91-9 | |
Record name | beta-Bromobenzenepropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015463919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-Bromohydrocinnamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | beta-Bromobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501034190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-BROMOBENZENEPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7A2B6228P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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